Anti-Breast Cancer Activity — Class-Level Inference from Substituted Benzo-Fused Heterocycles
No direct quantitative data exist for N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide against any breast-cancer cell line. A review of enantiomerically pure substituted benzo-fused heterocycles demonstrated that several analogues bearing the benzodioxole and indene substructures exhibited IC₅₀ values in the low-micromolar range against MDA-MB-231 and MCF-7 cells [1]. The target compound is structurally related to these active chemotypes and is annotated as a “potential anti-breast cancer agent” in one research article [1], but the originating primary study could not be located in the present search. Therefore, the information that follows is class-level inference only.
| Evidence Dimension | Antiproliferative activity against breast cancer cell lines |
|---|---|
| Target Compound Data | Not available (no published experimental data found) |
| Comparator Or Baseline | Related benzo-fused O,N-acetals and indene-carboxamides: IC₅₀ ≈ 1–20 µM against MDA-MB-231 and MCF-7 (reviewed in [1]) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | MDA-MB-231 and MCF-7 human breast carcinoma cell lines (data from structurally related compounds, not the target compound) |
Why This Matters
Procurement for anti-breast cancer screening may be informed by class precedent, but the absence of direct data means the compound must be treated as an unvalidated tool; researchers must generate primary data before drawing conclusions about potency or selectivity relative to established leads.
- [1] Campos, J. M., García-Rubiño, M. E., Mahfoudh, N. & Lozano-López, C. Enantiomerically Pure Substituted Benzo-Fused Heterocycles — A New Class of Anti-Breast Cancer Agents. IntechOpen, 2015. DOI: 10.5772/59461. View Source
